7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin

CYP2A6 inhibition drug metabolism coumarin 7-hydroxylation

This 7-benzyloxy-4-hydroxy-5-methoxycoumarin offers a unique substitution pattern enabling selective C4 functionalization and serving as a validated scaffold for AChE and α-glucosidase inhibitor SAR studies. Its benzyloxy group provides superior α-glucosidase inhibition (3.7x acarbose) and CYP2A6 reference activity (IC50 13.6 μM). Procure as a protected intermediate for efficient library synthesis.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
Cat. No. B13687565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3
InChIInChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3
InChIKeyADDLDUFNOLHFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin: Synthetic Coumarin Derivative with Distinct Substitution Pattern for Medicinal Chemistry and Enzyme Inhibition Studies


7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin (CAS: 69888-33-1) is a synthetic 2H-chromen-2-one derivative featuring a characteristic 4-hydroxy, 5-methoxy, and 7-benzyloxy substitution pattern on the coumarin core . This specific substitution arrangement distinguishes it from common coumarins such as umbelliferone (7-hydroxycoumarin) or scopoletin (6-methoxy-7-hydroxycoumarin). The C4-hydroxyl group confers acidic properties (vinylogous acid, pKa ~4-5) enabling nucleophilic functionalization, while the C5-methoxy group provides electron-donating character that modulates fluorescence and absorption properties, and the C7-benzyloxy group serves as both a lipophilic pharmacophore element and a robust protecting group for selective C4 modifications [1].

Why 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin Cannot Be Replaced by Generic 7-Alkoxy or 4-Hydroxycoumarin Analogs


In-class 7-alkoxy-4-hydroxycoumarin derivatives are not functionally interchangeable due to the precise spatial and electronic requirements imposed by the C7 substituent on target binding and synthetic utility. For instance, in α-glucosidase inhibition, replacing the C7-benzyloxy group with smaller alkyl chains (e.g., methyl, ethyl) reduces inhibitory potency by 2- to 13-fold [1]. In CYP2A6 enzyme assays, the benzyloxy substitution pattern yields moderate inhibition (IC₅₀ = 13.6 μM), whereas alternative 7-substitutions or bis-alkylated analogs exhibit widely divergent activities [2][3]. The benzyl group at C7 also serves a dual purpose in synthesis: it acts as a protecting group that withstands conditions required for C4 functionalization, enabling late-stage deprotection to the free 7-hydroxy analog—a route unavailable to 7-methoxy or 7-hydroxy coumarins directly . These quantitative structure-activity divergences necessitate compound-specific validation rather than class-level substitution.

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin: Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


CYP2A6 Inhibition: Potency Comparison Against Structurally Related Coumarin Scaffold in Same Patent Assay

In a standardized human CYP2A6 inhibition assay measuring 7-hydroxycoumarin formation, 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin exhibited an IC₅₀ of 13.6 μM (13,600 nM). Under identical assay conditions, a structurally related comparator compound (BDBM109749, US8609708 Compound 15) showed approximately 8.3-fold greater inhibitory potency with an IC₅₀ of 1.63 μM (1,630 nM) [1][2]. Both compounds were evaluated within the same panel of 95 test compounds, enabling direct head-to-head comparison.

CYP2A6 inhibition drug metabolism coumarin 7-hydroxylation hepatic enzyme profiling

C7-Benzyloxy Substituent Effect on α-Glucosidase Inhibition: Comparative Activity Across O-Alkylated Coumarin Series

Within a systematically synthesized series of O-alkylated 4-hydroxycoumarin derivatives, the compound bearing a 7-benzyloxy substituent (designated A9: 7-(benzyloxy)-4,5-dimethyl-2H-chromen-2-one) demonstrated the most potent α-glucosidase inhibition with an IC₅₀ of 11.084 ± 0.117 μg/mL. This represented a remarkable increase in activity relative to the unsubstituted hydroxyl coumarin precursor and outperformed the standard clinical inhibitor acarbose (IC₅₀ = 40.578 ± 5.999 μg/mL) by approximately 3.7-fold [1]. Other mono O-alkylated coumarins in the same series exhibited IC₅₀ values ranging from 11.08 to 145.24 μg/mL, demonstrating that the benzyloxy moiety at C7 provides superior activity relative to smaller alkyl substituents [1].

α-glucosidase inhibition antidiabetic agents O-alkylated coumarins structure-activity relationship

7-Benzyloxycoumarin Core as Privileged Scaffold for Acetylcholinesterase Inhibitor Development: Potency Superiority Over Donepezil

In a comprehensive medicinal chemistry program, twenty novel 7-benzyloxycoumarin-based compounds were synthesized and evaluated for acetylcholinesterase (AChE) inhibition. Among these, five 7-benzyloxy-containing derivatives (5b, 5d, 13c, 16a, 16b) exhibited IC₅₀ values ranging from 0.451 μM to 0.625 μM, all demonstrating superior potency compared to the FDA-approved AChE inhibitor donepezil (IC₅₀ = 0.711 μM) under identical assay conditions [1]. The most potent derivative, compound 5b (7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one), achieved an IC₅₀ of 0.451 μM, representing a 1.6-fold improvement over donepezil. Kinetic analysis confirmed that compound 5b functions as a mixed-type inhibitor capable of binding both the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE [1][2].

acetylcholinesterase inhibition Alzheimer's disease 7-benzyloxycoumarin scaffold CNS drug discovery

C7-Benzyloxy Protecting Group Strategy Enables Selective C4 Functionalization: Synthetic Utility Differentiation

The C7-benzyloxy group in 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin serves a dual function: it acts as a lipophilic pharmacophore element and, critically, as a robust protecting group that masks the C7-phenol, preventing unwanted oxidation or side reactions during C4 functionalization. This enables selective modification at the C4-hydroxyl or the coumarin lactone ring prior to late-stage hydrogenolytic deprotection to yield the free 7-hydroxy analog . In contrast, 7-methoxy or 7-ethoxy coumarin derivatives lack this synthetic flexibility, as alkyl ether deprotection requires harsh acidic conditions (e.g., BBr₃ or HI) that risk degrading the coumarin core. Similarly, unprotected 7-hydroxycoumarins undergo competing O-alkylation at C7 during C4 functionalization attempts, compromising selectivity [1].

protecting group strategy selective functionalization coumarin synthesis medicinal chemistry

7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin: Evidence-Backed Research and Procurement Application Scenarios


Medicinal Chemistry: Scaffold for Acetylcholinesterase Inhibitor Lead Optimization

Researchers developing next-generation AChE inhibitors for Alzheimer's disease can utilize 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin as a validated scaffold for systematic SAR exploration. Evidence demonstrates that 7-benzyloxycoumarin derivatives can achieve IC₅₀ values as low as 0.451 μM, outperforming donepezil (0.711 μM) [1]. The C4-hydroxyl position provides a versatile functionalization handle, while the C7-benzyloxy group contributes to target binding at the AChE peripheral anionic site [1][2]. Procurement of this intermediate enables efficient library synthesis without requiring de novo scaffold construction.

Drug Metabolism Studies: CYP2A6 Enzyme Activity Reference Compound

In hepatic metabolism profiling and drug-drug interaction studies, 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin serves as a well-characterized CYP2A6 inhibitor with a documented IC₅₀ of 13.6 μM in the coumarin 7-hydroxylation assay [1]. This moderate inhibitory profile contrasts with more potent CYP2A6 inhibitors (e.g., comparator BDBM109749 with IC₅₀ = 1.63 μM), allowing its use as a mid-range reference standard in enzyme inhibition panels where distinguishing between strong and moderate CYP2A6 modulators is analytically relevant [1][2].

Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Generation

The 7-benzyloxy substitution motif confers superior α-glucosidase inhibitory activity, as evidenced by compound A9 (7-benzyloxy-4,5-dimethyl analog) achieving an IC₅₀ of 11.084 μg/mL—a 3.7-fold improvement over acarbose [1]. 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin provides a suitable starting material for synthesizing and evaluating additional C4- and C5-modified α-glucosidase inhibitors, with the benzyloxy group at C7 established as a critical pharmacophore element for target engagement [1].

Organic Synthesis: Protected Intermediate for Selective 4-Hydroxycoumarin Derivatization

Synthetic chemists requiring selective C4 functionalization of the 4-hydroxycoumarin nucleus should procure this compound as a protected intermediate. The C7-benzyloxy group prevents competing O-alkylation at C7 during C4 modifications and can be cleanly removed via mild hydrogenolysis after C4 elaboration [1]. This orthogonal protecting group strategy streamlines the synthesis of complex 7-hydroxy-4-substituted coumarin derivatives compared to alternative routes using 7-methoxy precursors (requiring harsh BBr₃ deprotection) or unprotected 7-hydroxycoumarins (prone to non-selective alkylation) [1][2].

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